6-bromo-3-formyl-1H-indole-2-carboxylic Acid
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Overview
Description
6-bromo-3-formyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Indole derivatives, which include 6-bromo-3-formyl-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
One indole-2-carboxylic acid derivative was found to inhibit the strand transfer of hiv-1 integrase . The indole core and C2 carboxyl group of this derivative were shown to chelate the two Mg2+ ions within the active site of integrase
Biochemical Pathways
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 6-bromo-3-formyl-1H-indole-2-carboxylic acid typically involves the bromination of indole derivatives followed by formylation and carboxylation reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . Subsequent bromination, formylation, and carboxylation steps yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.
Chemical Reactions Analysis
6-bromo-3-formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and various oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives.
Scientific Research Applications
6-bromo-3-formyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Comparison with Similar Compounds
6-bromo-3-formyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid: Known for its anti-inflammatory activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Bromo-3-formyl-1H-indole-2-carboxylic acid is a significant derivative of indole, a heterocyclic compound noted for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 6-position and formyl and carboxylic acid functional groups at the 3 and 2 positions, respectively. This structural configuration is crucial for its biological activity, influencing its binding affinity to various receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- HIV-1 Integrase Inhibition : Research indicates that indole derivatives, including this compound, can inhibit the strand transfer activity of HIV-1 integrase. This enzyme is critical for viral replication, making it a prime target for antiretroviral therapy. The compound has shown promising results in binding affinity studies, suggesting potential as an integrase strand transfer inhibitor (INSTI) .
- Antiviral Activity : Indole derivatives are known for their antiviral properties. The ability of this compound to inhibit viral replication mechanisms positions it as a candidate for further development in antiviral therapies .
- Anti-inflammatory and Anticancer Properties : The compound exhibits anti-inflammatory effects, which are beneficial in treating conditions characterized by excessive inflammation. Additionally, indole derivatives have been studied for their anticancer properties due to their ability to induce apoptosis in cancer cells .
Biological Activity Evaluation
Several studies have evaluated the biological activity of this compound through various assays:
Table 1: Biological Activity Summary
Activity Type | IC50 (μM) | Reference |
---|---|---|
HIV-1 Integrase Inhibition | 0.13 - 18.52 | |
Anticancer Activity | <15 | |
Anti-inflammatory | N/A |
Case Studies and Research Findings
Recent studies have focused on optimizing the structure of indole derivatives to enhance their biological activity:
- Structural Optimization : Modifications at the C3 position have shown to significantly improve the inhibitory effects against HIV integrase. For instance, introducing long-chain substituents has increased binding interactions with the active site of integrase, leading to lower IC50 values .
- Comparative Studies : When compared with other indole derivatives such as indole-3-acetic acid and indole-3-carbinol, this compound demonstrated unique properties that could be exploited for therapeutic applications .
Properties
IUPAC Name |
6-bromo-3-formyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(4-13)9(10(14)15)12-8(6)3-5/h1-4,12H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJUHWGIMPOPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893730-08-0 |
Source
|
Record name | 6-bromo-3-formyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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